4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of various protein kinases, which are critical in numerous cellular processes, including cell proliferation and survival. The compound's structure includes a pyridine ring fused with a pyrimidine ring, which contributes to its biological activity.
The synthesis and characterization of this compound have been detailed in various scientific publications and patents. Notably, research has shown that derivatives of this class can act as potent inhibitors of enzymes involved in cancer progression, such as the ubiquitin-specific protease 1 (USP1) .
This compound is classified under heterocyclic compounds due to its nitrogen-containing rings. It is specifically categorized as a pyrido-pyrimidine derivative, which is significant in the field of medicinal chemistry for its bioactive properties.
The synthesis of 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methodologies. A common approach involves the cyclization of guanidine derivatives with appropriate carbonyl precursors.
The reactions are often performed in solvents such as dimethyl sulfoxide (DMSO) or ethanol, with catalysts like copper(I) iodide or palladium complexes to facilitate the formation of the desired product. The reaction conditions typically require elevated temperatures and inert atmospheres to prevent side reactions.
The molecular formula for 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is C12H15N5O. The structure features:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of pH and temperature to ensure high yields and purity of the final product.
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one acts primarily by inhibiting protein kinases involved in signaling pathways that regulate cell growth and survival. For instance, it has been shown to inhibit USP1, leading to apoptosis in cancer cells .
Studies indicate that compounds within this class exhibit noncompetitive inhibition mechanisms against their targets, suggesting they bind to sites other than the active site, thereby altering enzyme activity without competing with substrate binding.
This compound holds significant promise in pharmaceutical research due to its inhibitory effects on critical kinases involved in cancer progression. Its derivatives are being explored for their potential use in targeted therapies against various cancers, particularly those resistant to conventional treatments . Additionally, these compounds may serve as lead structures for developing new therapeutic agents targeting specific signaling pathways relevant in oncology.
4-(Isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one represents a structurally optimized derivative within the pyrido[2,3-d]pyrimidine chemotype, characterized by a bicyclic heteroaromatic framework that fuses pyrimidine and pyridine rings at specific bond positions [1]. Its core structure differentiates it from isomeric scaffolds (e.g., pyrido[3,4-d]pyrimidines like 8-[(dimethylamino)methyl]-3H-pyrido[3,4-d]pyrimidin-4-one) through the distinct spatial orientation of nitrogen atoms, which critically influences electronic distribution and molecular recognition properties [5]. The defining substituents at the 4- and 8-positions—isopropylamino and methyl groups, respectively—classify it among N-alkylated 4-amino derivatives, a subclass noted for enhanced target binding affinity and metabolic stability over unsubstituted analogues [4] [7]. This molecular taxonomy positions the compound within therapeutic subfamilies targeting conserved enzymatic sites in oncology and virology.
Table 1: Structural Classification and Key Substituents
Core Scaffold | Position 4 | Position 8 | Distinctive Features |
---|---|---|---|
Pyrido[2,3-d]pyrimidin-7(8H)-one | Isopropylamino | Methyl | N-alkylation enhances metabolic stability; isopropyl group enables hydrophobic pocket interactions |
Pyrido[3,4-d]pyrimidin-4-one | Variable | (Dimethylamino)methyl (ex.) | Altered nitrogen orientation; reduced planarity |
2-Substituted variants (e.g., 2-methylthio) | Methylthio | Methyl | Electrophilic C2 position enables nucleophilic substitution |
The compound’s chemical identity (PubChem CID: 91812678; molecular formula C₁₁H₁₄N₄O) underscores its moderate molecular weight (218.26 g/mol) and balanced lipophilicity, properties aligning with Lipinski’s criteria for drug-likeness [1]. Its structural relatives include antiviral analogues like 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (EVT-1202682), where C6 phenoxy substitution expands target engagement profiles [4].
This derivative exemplifies a pharmacophore bridge linking selective biochemical inhibition to disease pathobiology. In viral infections—particularly Hepatitis C Virus (HCV) and related Flaviviridae—it disrupts viral replication machinery by targeting non-structural (NS) proteins and polymerase domains essential for RNA synthesis [3] [8]. Patent literature reveals pyrido[2,3-d]pyrimidin-7-ones as core scaffolds in compounds suppressing HCV replication, where the 4-amino group (especially secondary amines like isopropylamino) confers potency against genotype 1 variants [8]. Molecular hybridization strategies incorporate such derivatives into bifunctional agents, enhancing penetration into viral reservoirs.
In oncology, the scaffold’s versatility enables engagement with diverse oncogenic targets. Recent studies identify pyrido[2,3-d]pyrimidin-7-ones as allosteric inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an extracellular enzyme overexpressed in breast and lung carcinomas [9]. ENPP1 inhibition potentiates the cGAMP-STING pathway, triggering antitumor immunity—demonstrated in vivo using syngeneic mouse models. The 4-(isopropylamino) moiety likely contributes to hydrophobic interactions within ENPP1’s catalytic cleft, though structure-activity relationship data specific to this derivative remain proprietary.
Table 2: Pathobiological Targets and Therapeutic Mechanisms
Disease Domain | Molecular Target | Mechanistic Role | Biological Outcome |
---|---|---|---|
Viral Infections (HCV/Flaviviridae) | Viral NS5B polymerase; host kinase regulators | Competitive ATP-binding site inhibition; kinase signaling disruption | Suppression of viral RNA replication; reduced virion assembly |
Cancer Immunotherapy | ENPP1 hydrolase | Allosteric inhibition of cGAMP hydrolysis | STING pathway activation; enhanced CD8+ T-cell infiltration |
Neurological Disorders | Metabotropic glutamate receptors (e.g., mGluR1) | Antagonism of glutamate signaling (structural analogy to [11C]ITMM) | Modulation of neuronal excitability; potential in neurodegeneration |
Additionally, structural parallels exist with radioligands like N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide ([11C]ITMM), a positron emission tomography tracer targeting metabotropic glutamate receptor 1 (mGluR1) in neurological disorders . The shared isopropylamino-pyrimidine motif suggests potential cross-reactivity with central nervous system targets, though empirical confirmation is lacking.
The compound’s therapeutic relevance stems from its dual capacity to inhibit conserved enzymatic domains in human kinases and viral polymerases. Kinase inhibition arises from competitive occupancy of the ATP-binding pocket—a mechanism leveraged in oncology drug design. The pyrido[2,3-d]pyrimidine core mimics purine geometry, while the 4-isopropylamino group extends into a hydrophobic region conserved across cyclin-dependent kinases (CDKs) and tyrosine kinases [7]. Although specific kinase profiling data for this derivative are limited, analogues like 2-anilino-8-cyclopentyl variants demonstrate nanomolar CDK2 inhibition, supporting scaffold utility [7].
In virology, the derivative disrupts Flaviviridae replication by binding to the palm-thumb interface of NS5B polymerase, as observed in structurally similar pyrido[2,3-d]pyrimidines [3] [8]. This interaction prevents RNA template elongation. Chlorinated precursors (e.g., 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) serve as synthetic intermediates where the 4-chloro group is displaced by isopropylamine, yielding C4-amino derivatives with enhanced polymerase affinity [2]. Molecular modeling suggests the isopropyl group fills a sterically constrained pocket adjacent to the polymerase active site, conferring genotype-specific potency against HCV.
Synergistic targeting is achievable through rational substitution:
This derivative’s chemical tractability enables rapid generation of analogues addressing emerging resistance in viral and oncological targets, solidifying its role in targeted therapeutic discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1